molecular formula C18H21NO3 B1272484 N-Adamantan-1-yl-phthalamic acid CAS No. 26878-89-7

N-Adamantan-1-yl-phthalamic acid

Cat. No. B1272484
CAS RN: 26878-89-7
M. Wt: 299.4 g/mol
InChI Key: AFSWJINXXOSCFD-UHFFFAOYSA-N
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Description

N-Adamantan-1-yl-phthalamic acid, also known as NAPA, is a synthetic organic compound that has been studied extensively in recent years. It is a derivative of phthalic acid, which is a common dicarboxylic acid. NAPA is a white, crystalline solid that is soluble in water and other polar solvents. It has been used in a variety of applications, including drug development, chemical synthesis, and catalysis.

Scientific Research Applications

  • Cyclodextrin's Effect on Hydrolysis of Phthalamic Acids : The study by Granados & Rossi (2001) examined the hydrolysis reaction of phthalamic acids, including N-Adamantan-1-yl-phthalamic acid, in the presence of cyclodextrin. This research is significant in understanding the chemical behavior of these compounds in different environments.

  • Fluorescent Heterocyclic Adamantane Amines for Neurological Assays : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines for developing neurological assay ligands. These derivatives showed multifunctional neuroprotective activity and potential applications in neuroprotection drugs (Joubert et al., 2011).

  • Antimicrobial Activity of Adamantane Derivatives : Orzeszko et al. (2000) investigated the antimicrobial activity of adamantane derivatives, including those related to this compound. These studies are crucial for exploring the potential use of these compounds in medical treatments (Orzeszko et al., 2000).

  • Anti-Dengue Virus Activity : A study by Joubert et al. (2018) focused on synthesizing compounds with structural features of known dengue virus inhibitors, including this compound derivatives. These compounds showed significant anti-dengue virus activity (Joubert et al., 2018).

  • Influenza Virus Inhibitors : The research by Göktaş et al. (2012) explored adamantane derivatives' role as inhibitors of the influenza virus. These studies are essential for developing new antiviral drugs (Göktaş et al., 2012).

  • Antiviral and Antiproliferative Activity : Mandić et al. (2020) synthesized adamantylphthalimides to evaluate their antiviral and antiproliferative activities. Their research contributes to the potential development of anticancer and antiviral agents (Mandić et al., 2020).

  • Anti-Inflammatory Activities of Phthalazinones : Van der Mey et al. (2002) investigated the PDE4 inhibitory activity of phthalazinones, including adamantane derivatives. This research is relevant for understanding these compounds' anti-inflammatory potential (Van der Mey et al., 2002).

  • Photodecarboxylation and Radical Addition : Horvat et al. (2011) studied the photodecarboxylation of 3-(N-phthalimido)adamantane-1-carboxylic acid, yielding insights into new methods for C-C bond formation (Horvat et al., 2011).

  • Adamantane-Isothiourea Derivatives : Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea derivatives and assessed their antimicrobial and hypoglycemic activities, expanding the understanding of the therapeutic applications of these compounds (Al-Wahaibi et al., 2017).

Mechanism of Action

Target of Action

N-Adamantan-1-yl-phthalamic acid is a complex molecule with potential biological activity It’s worth noting that similar compounds, such as n-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, have shown significant anti-dengue virus (denv) serotype 2 activity . This suggests that this compound may also interact with viral proteins or host factors involved in viral replication.

Mode of Action

It’s known that adamantan-1-yl nitrates can generate a carbocation capable of attacking the lone electron pair in a nitrogen-containing nucleophile . This suggests that this compound might interact with its targets through a similar mechanism, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Given the potential antiviral activity of similar compounds , it’s plausible that this compound could interfere with the life cycle of certain viruses, affecting pathways related to viral entry, replication, assembly, or release.

Result of Action

Based on the potential antiviral activity of similar compounds , it’s possible that this compound could inhibit viral replication, leading to a decrease in viral load and potentially mitigating the symptoms of viral infections.

Future Directions

The future directions for “N-Adamantan-1-yl-phthalamic acid” and similar compounds could involve their use in the development of new materials based on natural and synthetic nanodiamonds . Additionally, these compounds could be used in the development of novel anti-inflammatory multitarget agents acting as dual modulators of the cannabinoid CB2 receptor and fatty acid amide hydrolase .

Biochemical Analysis

Biochemical Properties

N-Adamantan-1-yl-phthalamic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the amino terminus of peptide substrates . The adamantane moiety in this compound enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound has been shown to interact with transport proteins, influencing the transport of other molecules across cellular membranes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways involved in cell growth and differentiation . This compound also affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and transport proteins, through its adamantane moiety. The binding interactions can result in enzyme inhibition or activation, depending on the target enzyme . For example, this compound can inhibit the activity of aminopeptidases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression . The degradation products of this compound may also exhibit biological activity, which can complicate the interpretation of experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response . It is important to carefully control the dosage of this compound in experimental studies to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and carboxylated metabolites . These metabolic transformations can influence the biological activity of this compound and its metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by transport proteins, influencing its localization and accumulation within cells . The adamantane moiety in this compound enhances its interaction with these transporters, facilitating its cellular uptake . Additionally, binding proteins can sequester this compound within specific cellular compartments, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can influence cellular metabolism .

properties

IUPAC Name

2-(1-adamantylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-16(14-3-1-2-4-15(14)17(21)22)19-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWJINXXOSCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377854
Record name N-Adamantan-1-yl-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26878-89-7
Record name N-Adamantan-1-yl-phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25 g (0.17 mole) of phthalic anhydride and 100 ml of toluene was prepared. To this mixture was added a solution of approximately 25.5 g (0.17 mole) of adamantamine in 100 ml of toluene. The resulting mixture was stirred at room temperature for 15 hours. The solid was collected by vacuum filtration and dried in a vacuum oven at room temperature to yield approximately 49 g of N-adamantylphthalamic acid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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